

Conteltinib vs. Other ALK Inhibitors: Efficacy and Safety Data

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Compound Focus: Conteltinib

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The table below summarizes key quantitative data from clinical studies for **Conteltinib** and other second-generation ALK inhibitors. Note that cross-trial comparisons should be interpreted with caution due to differences in study designs and patient populations.

Table 1: Comparison of Second-Generation ALK Inhibitors in Advanced ALK+ NSCLC

ALK Inhibitor	Patient Population	Study Phase	ORR (Objective Response Rate)	Median PFS (Progression-Free Survival)	Common TRAEs (Treatment-Related Adverse Events)
Conteltinib (CT-707) [1]	ALK TKI-naïve	Phase 1	64.1%	15.9 months	Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated AST (39.1%)
	Crizotinib-pretreated	Phase 1	33.3%	6.73 months	
Alectinib [2] [3]	ALK TKI-naïve (Real-World)	Retrospective	84.1%	57.8 months (TTD*)	Similar overall safety profile; specific common

ALK Inhibitor	Patient Population	Study Phase	ORR (Objective Response Rate)	Median PFS (Progression-Free Survival)	Common TRAEs (Treatment-Related Adverse Events)
					TRAEs not quantified in this study.
Brigatinib [2] [3]	ALK TKI-naïve (Real-World)	Retrospective	83.3%	39.6 months (TTD*)	
Ceritinib [3]	ALK TKI-naïve	Phase 3 (ASCEND-4)	72.7%	16.6 months	Data not shown in available results.

*TTD: Time to Treatment Discontinuation, a real-world efficacy metric.

Detailed Experimental Protocol for Cited Data

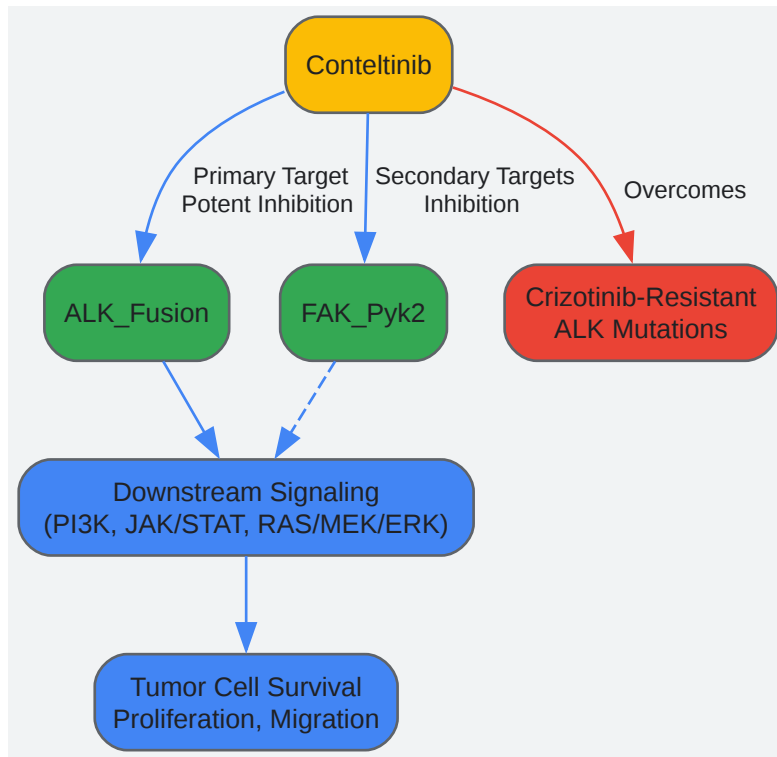
The core data for **Conteltinib** comes from its first-in-human Phase 1 clinical trial [1]. Here is the detailed methodology:

- **Study Design:** Multicenter, open-label, single-arm, dose-escalation and dose-expansion Phase 1 study (NCT02695550).
- **Dosing Regimen:** **Conteltinib** was administered orally once daily (QD) at doses ranging from 50 mg to 800 mg in the dose-escalation phase. The recommended Phase 2 dose was established at **600 mg QD for ALK TKI-naïve patients** and **300 mg twice daily (BID) for crizotinib-pretreated patients**.
- **Patient Population:** Adults (18-75 years) with histologically or cytologically confirmed advanced ALK-positive NSCLC, determined by FISH, IHC, PCR, or NGS. Patients were divided into two cohorts: **ALK TKI-naïve (41 patients)** and **previously treated with crizotinib (23 patients)**.
- **Key Endpoints:**
 - **Primary:** Safety endpoints including maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and adverse events (AEs).
 - **Secondary:** Efficacy endpoints including Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR), assessed according to RECIST v1.1 criteria. Pharmacokinetic (PK) properties were also evaluated.

- **Assessment Schedule:** Tumor responses were evaluated via computed tomography (CT) and/or magnetic resonance imaging (MRI) every two to three treatment cycles (each cycle was 28 days).

Mechanism of Action and Unique Profile of Conteltinib

Conteltinib is characterized as a potent, ATP-competitive second-generation ALK TKI [1]. Its mechanism and key differentiators are illustrated below:



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As the diagram shows, **Conteltinib**'s profile has two notable features:

- **Potent ALK Inhibition:** In enzymatic assays, **Conteltinib** was about **10-fold more potent than crizotinib** against ALK [1].
- **Activity Against Resistance Mutations:** It can inhibit various crizotinib-resistant ALK mutations, including **L1196M, G1202R, F1174L, G1269S, and R1275Q** [1].
- **Multi-Kinase Targeting:** Unlike many selective ALK inhibitors, **Conteltinib** also inhibits **Focal Adhesion Kinase (FAK)** and **Pyk2**, although with lower potency than its inhibition of ALK [1]. FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and plays a crucial role in cell adhesion, migration, and survival, making it a potential anti-cancer target [4] [5].

Current Research Status and Future Directions

- **Conteltinib Status:** The drug is currently in clinical development. A Phase 3 trial is planned or ongoing to further confirm its efficacy and safety [5] [1].
- **Competitive Landscape:** For approved second-generation inhibitors, recent research and real-world evidence focus on optimizing their sequence of use. Some retrospective analyses suggest **alectinib** may be associated with longer progression-free survival compared to brigatinib in the first-line setting, though both are effective [6]. The third-generation inhibitor **lorlatinib** is an established option for patients who have progressed on prior ALK TKIs [3] [6].

Conclusion and Summary

Conteltinib is a promising second-generation ALK inhibitor with a unique multi-kinase profile. Preliminary Phase 1 data shows encouraging efficacy and a manageable safety profile in both ALK TKI-naïve and crizotinib-pretreated patients.

- **For researchers**, its dual inhibition of ALK and FAK/Pyk2 presents a distinct mechanism of action worthy of further investigation, particularly regarding its potential to overcome or delay resistance.
- **For clinical development professionals**, the established recommended Phase 2 dose and the initiation of Phase 3 trials mark significant progress. Its development will be contextualized by the evolving treatment landscape, which increasingly involves sequencing multiple generations of ALK inhibitors.

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